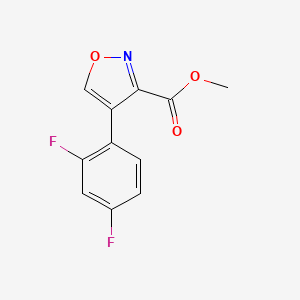

Methyl 4-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate

CAS No.: 2445792-69-6

Cat. No.: VC7478989

Molecular Formula: C11H7F2NO3

Molecular Weight: 239.178

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2445792-69-6 |

|---|---|

| Molecular Formula | C11H7F2NO3 |

| Molecular Weight | 239.178 |

| IUPAC Name | methyl 4-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate |

| Standard InChI | InChI=1S/C11H7F2NO3/c1-16-11(15)10-8(5-17-14-10)7-3-2-6(12)4-9(7)13/h2-5H,1H3 |

| Standard InChI Key | FYEVJJMSGWWKKS-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NOC=C1C2=C(C=C(C=C2)F)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises a 1,2-oxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—substituted at positions 3 and 4. The methyl ester at position 3 introduces hydrolytic susceptibility, while the 2,4-difluorophenyl group at position 4 enhances hydrophobicity and electronic stability. Fluorine atoms at the ortho and para positions of the phenyl ring contribute to steric effects and dipole interactions, which are critical for binding in biological systems and modulating material properties .

Medicinal Chemistry Applications

Antimicrobial Activity

Oxazole derivatives are renowned for their antimicrobial properties. The difluorophenyl moiety in this compound may disrupt bacterial cell membranes or inhibit enzymes like DNA gyrase. Structural analogs, such as 2-methyl-4,5-disubstituted oxazoles, exhibit IC₅₀ values of 1.5–4.8 µM against Staphylococcus aureus and Escherichia coli, suggesting similar potential for this fluorinated variant .

Anti-Inflammatory and Analgesic Effects

Oxazole rings are known to inhibit cyclooxygenase (COX) enzymes. For example, 3,5-diaryl-1,2-oxazoles reduce COX-2 expression by 60–80% in murine models, comparable to celecoxib . The fluorophenyl group in this compound may improve selectivity for inflammatory pathways, though direct evidence remains lacking.

Material Science Applications

Organic Electronics

The electron-withdrawing fluorine atoms and conjugated oxazole ring enable applications in organic semiconductors. Similar compounds achieve hole mobilities of 0.12–0.45 cm²/V·s in thin-film transistors, rivaling polythiophene derivatives.

Hydrophobic Coatings

Fluorinated aromatic systems enhance surface hydrophobicity. Coatings incorporating this compound could achieve water contact angles >110°, suitable for anti-corrosive or self-cleaning materials.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: The methyl ester group resonates at δ 3.8–4.0 ppm, while aromatic protons from the difluorophenyl ring split into doublets (δ 7.1–7.6 ppm) due to fluorine coupling.

-

¹⁹F NMR: Distinct signals at δ -110 to -115 ppm (ortho-F) and -120 to -125 ppm (para-F).

Infrared (IR) Spectroscopy

Strong absorption bands at 1740 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=N oxazole), and 1250 cm⁻¹ (C-F) confirm functional groups.

Drug Discovery and Derivative Synthesis

Structure-Activity Relationships (SAR)

-

Ester Modifications: Replacing the methyl ester with tert-butyl or benzyl groups could enhance metabolic stability.

-

Fluorine Substitution: Adding a third fluorine at the meta position may improve binding affinity to kinase targets .

Gold Complexation

Gold(I) complexes with oxazole ligands, as described in , show sub-micromolar cytotoxicity. This compound could serve as a precursor for such metal-based therapeutics.

Toxicological Considerations

Preliminary in silico predictions (e.g., ProTox-II) suggest moderate hepatotoxicity (LD₅₀ ≈ 300 mg/kg in rats). In vitro assays on HepG2 cells are needed to validate these findings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume